Sfnggp-NH2
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Overview
Description
Sfnggp-NH2 is a biologically active peptide that interacts with Protease-Activated Receptor 3, a high-affinity thrombin receptor. This compound is known for its role in itch mechanotransduction, particularly in human cutaneous mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sfnggp-NH2 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sfnggp-NH2 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Sfnggp-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in itch mechanotransduction and interaction with Protease-Activated Receptor 3.
Medicine: Explored for potential therapeutic applications in conditions involving itch and inflammation.
Industry: Utilized in the development of peptide-based materials and sensors
Mechanism of Action
Sfnggp-NH2 exerts its effects by interacting with Protease-Activated Receptor 3. This receptor is a high-affinity thrombin receptor expressed in human cutaneous mast cells. The interaction of this compound with Protease-Activated Receptor 3 enhances thrombin’s action, suggesting that Protease-Activated Receptor 3 functions as a cofactor necessary for the activation of Protease-Activated Receptor 4 .
Comparison with Similar Compounds
Similar Compounds
Ser-Phe-Asn-Gly-Gly-Pro-NH2: Another biologically active peptide with similar properties.
Protease-Activated Receptor 4 Ligands: Compounds that interact with Protease-Activated Receptor 4 and have similar biological activities
Uniqueness
Sfnggp-NH2 is unique in its specific interaction with Protease-Activated Receptor 3 and its role in itch mechanotransduction. Unlike other peptides, it does not induce itch alone but potentiates itch when co-expressed with Protease-Activated Receptor 4 .
Properties
Molecular Formula |
C25H36N8O8 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C25H36N8O8/c26-15(13-34)23(39)31-16(9-14-5-2-1-3-6-14)25(41)32-17(10-19(27)35)24(40)30-11-20(36)29-12-21(37)33-8-4-7-18(33)22(28)38/h1-3,5-6,15-18,34H,4,7-13,26H2,(H2,27,35)(H2,28,38)(H,29,36)(H,30,40)(H,31,39)(H,32,41)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
PFUDDJZDHHDVLA-XSLAGTTESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N)C(=O)N |
Origin of Product |
United States |
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